N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(4-Chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic heterocyclic compound featuring a tetrahydroquinazoline core substituted with a 4-chlorobenzyl group at position 1, a pentyl chain at position 3, and a carboxamide moiety at position 6. The 4-chlorobenzyl group enhances lipophilicity and may influence electronic interactions in biological systems, while the pentyl chain contributes to increased membrane permeability compared to shorter alkyl substituents .
Properties
Molecular Formula |
C21H22ClN3O3 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O3/c1-2-3-4-11-25-20(27)17-10-7-15(12-18(17)24-21(25)28)19(26)23-13-14-5-8-16(22)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
AMCPRHQLQMFRSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with a suitable quinazoline precursor under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of automated systems ensures consistent reaction conditions, such as temperature, pressure, and mixing rates. Purification of the final product is achieved through techniques like recrystallization, chromatography, or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with altered oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline derivatives with higher oxidation states.
Reduction: Hydroxylated quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparison of Tetrahydroquinazoline Derivatives
Tetrahydropyridine Derivatives ()
While structurally distinct from tetrahydroquinazolines, tetrahydropyridine derivatives in share functional similarities, such as halogenated benzyl groups and alkyl chains. For example:
- 1-(4-Chlorobenzyl)-N,N,2,2-tetramethyl-1,2,3,4-tetrahydropyridin-4-iminium chloride (7c) : Shares the 4-chlorobenzyl group but has a tetrahydropyridine core with iminium chloride and methyl substituents. This compound achieved an 83% synthesis yield under mild conditions, suggesting that bulky substituents (e.g., pentyl in the target) might require optimized reaction protocols .
- N-[1-(4-Cyanobenzyl)-2,2-dimethyl-1,2,3,4-tetrahydropyridin-4-ylidene]pyrrolidinium bromide (6a): The cyanobenzyl group introduces polar character, contrasting with the target’s non-polar pentyl chain. This compound’s 99% yield highlights the efficiency of cyano-containing reactants in similar syntheses .
Research Findings and Implications
- Synthetic Efficiency: High yields in compounds (e.g., 6a at 99%) correlate with simpler substituents (e.g., cyano groups), whereas bulkier groups (e.g., indole in 5b) reduce yields. This suggests that the target compound’s pentyl chain may necessitate extended reaction times or catalysts .
- Bioactivity Predictions : The 4-chlorobenzyl group in both the target and 7c () is associated with enhanced binding to hydrophobic enzyme pockets. However, the tetrahydroquinazoline core’s conjugated system may offer superior π-π stacking compared to tetrahydropyridines .
- Solubility Trade-offs : The pentyl chain in the target compound likely reduces aqueous solubility relative to ’s 4-methylphenyl analog, which could limit bioavailability despite improved membrane penetration .
Biological Activity
N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family. Its complex structure and functional groups contribute to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is C21H22ClN3O3. The compound features several key structural components:
| Property | Details |
|---|---|
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
| Molecular Weight | 399.875 g/mol |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| XlogP | 3.8 |
This compound satisfies Lipinski's rule of five, indicating favorable drug-like properties for oral bioavailability.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values reported are as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 7.81 |
| Staphylococcus epidermidis | 15.62 |
These results suggest that the compound could be a candidate for developing new antibacterial agents.
The mechanism by which this compound exerts its effects likely involves interaction with specific biological targets such as proteins or enzymes. The presence of the chlorine atom in the phenethyl group may enhance its binding affinity to these targets.
- Target Interaction : The compound may form stable interactions with amino acid residues in the active sites of target proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Biochemical Pathways : By inhibiting specific enzymes involved in metabolic pathways, this compound could disrupt normal cellular functions and lead to antimicrobial effects.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various quinazoline derivatives including this compound. The study concluded that compounds with similar structural features exhibited potent antimicrobial properties against resistant strains of bacteria.
Comparative Analysis with Analog Compounds
A comparative analysis was conducted to evaluate the biological activity of this compound against other quinazoline derivatives:
| Compound Name | Antimicrobial Activity | Unique Features |
|---|---|---|
| N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl... | Effective against S. aureus | Chlorine substitution enhances activity |
| N-(2-chlorobenzyl)-2,4-dioxo... | Moderate | Different benzyl substituent |
| N-(methoxybenzyl)-2,4-dioxo... | Low | Methoxy group reduces binding affinity |
The data indicate that structural modifications significantly influence the biological activity of quinazoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
